molecular formula CoSc3 B14728176 Cobalt;scandium CAS No. 12017-10-6

Cobalt;scandium

Cat. No.: B14728176
CAS No.: 12017-10-6
M. Wt: 193.80092 g/mol
InChI Key: IEHPKAIYCQERES-UHFFFAOYSA-N
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Description

The Cobalt;scandium complex is a specialized inorganic reagent of significant interest in advanced catalytic and materials science research. Its research value is demonstrated in the study of hydrogen atom transfer and nitrene transfer reactions, where a cobalt(II) iminoiodane scandium adduct served as a key intermediate, showcasing mechanistic promiscuity and potential for developing new oxidative transformations . Scandium, often categorized as a rare-earth element, is known to form stable complexes where it exclusively adopts the +3 oxidation state, acting as a Pearson hard acid to form complexes with hard ligands . Cobalt's rich redox chemistry, particularly the stability of the Co(II) state and the powerful oxidizing nature of uncomplexed Co(III), makes it a versatile partner in such heterobimetallic systems . Researchers value this compound for exploring synergistic effects between metals, which can lead to enhanced catalytic activity and selectivity not achievable with single-metal catalysts. Primary research applications include fundamental studies in small molecule activation, the development of novel catalytic cycles for organic synthesis, and the synthesis of new intermetallic or oxide materials with tailored properties for solid oxide fuel cells or advanced alloys . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

12017-10-6

Molecular Formula

CoSc3

Molecular Weight

193.80092 g/mol

IUPAC Name

cobalt;scandium

InChI

InChI=1S/Co.3Sc

InChI Key

IEHPKAIYCQERES-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[Sc].[Co]

Origin of Product

United States

Advanced Characterization Techniques for Cobalt Scandium Materials

Structural Elucidation Methodologies

Unraveling the atomic arrangement and microscopic features of cobalt-scandium materials is fundamental to understanding their structure-property relationships. Techniques such as X-ray diffraction and electron microscopy are indispensable in this regard.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary and powerful tool for identifying the crystalline phases present in cobalt-scandium materials and for precisely determining their lattice parameters. The Co-Sc binary system features several intermetallic compounds, each with a unique crystal structure that gives rise to a characteristic diffraction pattern.

Phase identification is achieved by comparing the experimental XRD pattern of a Co-Sc sample to reference patterns from crystallographic databases. The Co-Sc phase diagram indicates the existence of several stable intermetallic compounds, including Co2Sc and CoSc. The Co2Sc phase adopts a cubic MgCu2-type structure, belonging to the Fd-3m space group. The CoSc intermetallic compound possesses a cubic CsCl-type structure with the space group Pm-3m.

The precise positions of the diffraction peaks in an XRD pattern allow for the accurate calculation of the lattice parameters of the identified phases. For cubic structures, such as those found in the Co-Sc system, the lattice parameter 'a' can be determined from the Bragg's law equation. Computational studies based on density functional theory (DFT) have provided theoretical lattice parameters for these phases, which can be compared with experimental data to assess sample purity and stoichiometry.

CompoundCrystal SystemSpace GroupPearson SymbolPrototypeLattice Parameter (a) - Calculated
Co2ScCubicFd-3mcF24Cu2Mg6.94 Å
CoScCubicPm-3mcP2CsCl3.21 Å

This table presents crystallographic data for intermetallic compounds in the Cobalt-Scandium system. The lattice parameters are derived from computational studies.

Electron Microscopy Techniques (e.g., SEM, TEM) for Microstructure and Nanostructure Analysis

While XRD provides information on the bulk crystal structure, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the microstructure and nanostructure of cobalt-scandium materials.

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of Co-Sc alloys. It can reveal features such as grain size and shape, the distribution of different phases, and the presence of any porosity or defects on the micrometer scale. In multiphase Co-Sc alloys, backscattered electron imaging in SEM can differentiate between phases with different average atomic numbers, providing a map of their distribution. For instance, in a Co-Sc alloy containing both Co-rich and Sc-rich phases, the contrast in the backscattered electron image would highlight the spatial arrangement of these phases.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of nanoscale features. With TEM, it is possible to observe the morphology and size of precipitates, identify crystal defects such as dislocations and stacking faults, and analyze the interfaces between different grains or phases. High-resolution TEM (HRTEM) can even provide images of the atomic lattice, allowing for the direct visualization of the crystal structure of individual nanoparticles or grains. Selected Area Electron Diffraction (SAED) in the TEM provides crystallographic information from localized regions of the sample, which is invaluable for identifying the phases of nanoscale precipitates or different grains within the microstructure. For example, TEM analysis of a heat-treated Co-Sc alloy could reveal the precipitation of nanoscale Co2Sc particles within a Co-rich matrix, and SAED patterns could confirm the crystal structure of these precipitates.

Synchrotron-Based X-ray Spectroscopy (e.g., XAS, RIXS) for Local Structure and Electronic States

Synchrotron-based X-ray techniques provide element-specific information about the local atomic arrangement and electronic structure, which is often not accessible with conventional laboratory instruments.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic environment around a specific element. By tuning the incident X-ray energy to a core-level absorption edge of either cobalt or scandium, one can obtain an X-ray Absorption Near Edge Structure (XANES) and an Extended X-ray Absorption Fine Structure (EXAFS) spectrum. The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. For instance, the position and shape of the Co K-edge XANES spectrum can provide information about the valence state of cobalt in a Co-Sc compound. The EXAFS region contains information about the bond distances, coordination numbers, and types of neighboring atoms. Analysis of the EXAFS data can yield precise measurements of the Co-Sc, Co-Co, and Sc-Sc bond lengths within the material.

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that can probe a wide range of elementary excitations in materials. By tuning the incident X-ray energy to a specific absorption edge, RIXS can provide detailed information about the electronic structure, including d-d excitations, charge-transfer excitations, and magnetic excitations (magnons). While specific RIXS studies on Co-Sc compounds are not widely reported, the technique has been extensively used to study other cobalt-based materials, revealing insights into their electronic and magnetic properties. In a hypothetical RIXS experiment on a magnetic Co-Sc compound, one could probe the spin-flip excitations to map out the magnon dispersion, providing fundamental information about the magnetic exchange interactions.

Spectroscopic Probes for Electronic Structure and Bonding

Spectroscopic techniques that probe the electronic states of a material are crucial for understanding its chemical bonding and physical properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For cobalt-scandium materials, XPS can be used to determine the surface composition and identify the oxidation states of both cobalt and scandium. The binding energies of the Co 2p and Sc 2p core levels are sensitive to the chemical environment. For example, the formation of surface oxides on a Co-Sc alloy would result in shifts in the Co 2p and Sc 2p binding energies to higher values compared to the metallic states. The presence of characteristic satellite peaks in the Co 2p spectrum can also help to identify the specific oxidation state of cobalt (e.g., Co2+ vs. Co3+).

Depth profiling, by combining XPS with ion sputtering, can be used to investigate the compositional changes as a function of depth, which is particularly useful for studying thin films or oxidized layers on Co-Sc materials.

ElementCore LevelBinding Energy (eV) - Metallic State (Approx.)Binding Energy (eV) - Oxide State (Approx.)
CobaltCo 2p3/2778.1780.0 - 782.0
ScandiumSc 2p3/2398.7402.0 - 403.0

This table provides approximate binding energies for cobalt and scandium in their metallic and oxidized states, which are key indicators in XPS analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Coordination Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying transition metal ions, such as cobalt, in various coordination environments. The technique provides information about the spin state, oxidation state, and local symmetry of the paramagnetic center.

In the context of cobalt-scandium materials, EPR could be employed to study systems where cobalt ions are present in a paramagnetic state. For instance, if a Co-Sc compound exhibits magnetic behavior due to the presence of Co2+ (a d7 ion with unpaired electrons), EPR spectroscopy could be used to probe the electronic structure of the Co2+ centers. The g-tensor and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the coordination geometry and the nature of the ligands surrounding the cobalt ion.

While specific EPR studies on bulk Co-Sc intermetallic compounds are scarce, the technique is highly relevant for studying Co-doped scandium-based materials or for identifying paramagnetic defect centers within a Co-Sc matrix. For example, EPR could be used to characterize the local environment of isolated cobalt atoms substitutionally incorporated into a scandium host lattice. The analysis of the EPR parameters would reveal the site symmetry and the interaction of the cobalt electron spin with the surrounding scandium nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments and interactions within cobalt-scandium materials. By probing the magnetic properties of specific atomic nuclei, NMR can provide detailed, element-specific information about crystal structure, phase purity, and the nature of chemical bonding. In Co-Sc systems, both the 59Co and 45Sc nuclei are NMR-active, allowing for a comprehensive analysis of the material from the perspective of both constituent metals.

The 59Co nucleus is highly sensitive for NMR experiments due to its 100% natural abundance and high gyromagnetic ratio. researchgate.net However, it is a quadrupolar nucleus (spin I = 7/2), which means its NMR signals are very sensitive to the local electronic symmetry. researchgate.net In environments with high symmetry, relatively sharp signals can be obtained. Conversely, any distortion from a perfectly symmetric environment leads to significant line broadening, making the technique highly sensitive to subtle structural changes, defects, or the presence of different phases. researchgate.net The chemical shift of 59Co spans an extremely wide range (up to 18,000 ppm), which provides excellent resolution for distinguishing between different cobalt oxidation states (e.g., Co(I), Co(III)) and coordination environments. researchgate.net Paramagnetic Co(II) species are generally not observable in high-resolution NMR. researchgate.net

Similarly, the 45Sc nucleus has 100% natural abundance and is also a quadrupolar nucleus with a spin of I = 7/2. huji.ac.il Its signals are sensitive to the symmetry of the scandium coordination sphere, with quadrupolar coupling constants (CQ) ranging from 3.9 to 13.1 MHz in various compounds, directly correlating with the local symmetry. nih.gov The 45Sc chemical shift is very responsive to the coordination number of the scandium atom; for instance, a decrease in the isotropic chemical shift is often observed as the coordination number increases. researchgate.net This sensitivity allows NMR to be a valuable tool for studying the chemical environment around scandium in mixed-metal systems. electronicsandbooks.com

In a hypothetical cobalt-scandium alloy or mixed oxide, 59Co and 45Sc NMR could be used to probe the local arrangement of atoms. For example, the formation of an ordered intermetallic Co-Sc phase would result in specific, well-defined NMR signals for both nuclei, with chemical shifts and line shapes characteristic of the unique crystallographic sites. In contrast, a disordered solid solution would produce broader, more complex spectra, reflecting the statistical distribution of Co and Sc atoms around the probed nuclei. By analyzing these spectral features, researchers can gain insights into short-range order and phase separation within the material.

Table 1: Comparison of NMR Properties for 59Co and 45Sc Nuclei. researchgate.nethuji.ac.il
Property59Cobalt45Scandium
Spin (I)7/27/2
Natural Abundance (%)100100
Chemical Shift Range (ppm)~18,000~350
Relative Receptivity (vs. 1H)0.2780.302
Linewidth CharacteristicBroad, highly sensitive to asymmetryBroad, sensitive to asymmetry

Vibrational Spectroscopy (e.g., FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serve as essential tools for the molecular-level characterization of cobalt-scandium compounds. These methods probe the vibrational modes of molecules and crystal lattices, providing a unique "fingerprint" that is sensitive to chemical composition, bond types, crystal structure, and phase. thermofisher.com They are particularly powerful for analyzing oxide, hydroxide, or other non-metallic forms of Co-Sc materials.

FTIR spectroscopy measures the absorption of infrared radiation by a material. thermofisher.com For a vibrational mode to be IR-active, it must induce a change in the molecule's dipole moment. libretexts.org In the context of cobalt-scandium oxides, FTIR is highly effective at identifying the characteristic stretching and bending vibrations of metal-oxygen (M-O) bonds. For instance, studies on scandium oxides and hydroxides have assigned FTIR peaks below 500 cm-1 to the vibrational modes of Sc-O bonds. researchgate.net Similarly, cobalt oxides exhibit distinct absorption bands corresponding to Co-O stretching vibrations, which can differ depending on the coordination (octahedral or tetrahedral) and oxidation state of the cobalt ions. researchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. numberanalytics.com For materials with a center of symmetry, vibrational modes that are Raman-active are often IR-inactive, and vice-versa, making the combination of both techniques particularly comprehensive. Raman spectroscopy is adept at studying the crystal structure of metal oxides and can be used to identify different polymorphs or phases within a cobalt-scandium material. For example, Raman has been used to identify various scandium fluoride (B91410) and oxyfluoride anions in molten salts and to distinguish between different phases of cobalt oxide, such as CoO and Co3O4. researchgate.netnih.gov

For a mixed-metal oxide like a hypothetical CoScOx, FTIR and Raman spectra would be expected to show bands corresponding to both Co-O and Sc-O vibrations. The precise frequencies and intensities of these bands would be influenced by the crystal structure, the degree of atomic ordering, and the presence of any structural defects. For example, the formation of a specific ternary phase like CoSc2O4 would give rise to a unique vibrational fingerprint distinct from a simple mixture of CoO and Sc2O3.

Table 2: Typical Vibrational Modes in Metal Oxides. researchgate.netresearchgate.netwikipedia.org
Vibrational ModeDescriptionTypical Wavenumber Range (cm-1)Primary Detection Method
M-O StretchingChange in the bond length between metal (M) and oxygen (O) atoms.400 - 800FTIR & Raman
O-M-O BendingChange in the angle between two M-O bonds.200 - 500FTIR & Raman
Lattice PhononsCollective vibrations of atoms in the crystal lattice.< 400Raman

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time, while being subjected to a controlled temperature program. numberanalytics.com This method is exceptionally useful for characterizing the thermal properties of cobalt-scandium alloys and compounds, providing quantitative data on phase transitions and other thermal events. mt.com

When a Co-Sc material is heated or cooled in a DSC instrument, transitions such as melting, solidification, crystallization, or solid-solid phase transformations will manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC curve. thermalsupport.com The key information derived from a DSC scan includes:

Transition Temperatures: The onset, peak, and end temperatures of thermal events provide precise values for melting points, glass transitions (in amorphous materials), and solid-state phase changes. numberanalytics.com

Enthalpy of Transitions (ΔH): The area under a DSC peak is directly proportional to the enthalpy change associated with the transition, allowing for the quantification of the heat of fusion, crystallization, or other transformations.

Specific Heat Capacity (Cp): DSC can also be operated to measure the specific heat capacity of a material as a function of temperature.

For metallic Co-Sc alloys, DSC can be used to map out phase diagrams by identifying liquidus and solidus temperatures. scispace.com For example, a DSC scan of a binary Cu-Sc alloy clearly shows an exothermic peak corresponding to the precipitation reaction. mdpi.com Similarly, in a Co-Sc system, DSC could reveal precipitation of intermetallic phases, martensitic transformations, or order-disorder transitions. tainstruments.com The ability to study materials at controlled heating and cooling rates also provides insights into the kinetics of these transformations. d-nb.info

Thermogravimetric Analysis (TGA) for Phase Transitions and Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. theseus.fi It is an indispensable tool for assessing the thermal stability, decomposition pathways, and compositional changes in cobalt-scandium materials. researchgate.net

In a typical TGA experiment, a sample is placed on a precision microbalance inside a furnace and heated according to a set program. The resulting TGA curve plots the percentage of mass loss (or gain) against temperature. This data can reveal:

Decomposition Temperatures: The temperatures at which a compound begins to lose mass indicate the onset of thermal decomposition. core.ac.uk

Compositional Analysis: The magnitude of mass loss at different stages can be stoichiometrically correlated to the loss of specific components, such as water of hydration, volatile ligands, or gaseous decomposition products (e.g., CO2, O2). mdpi.com

Thermal Stability: The temperature at which significant mass loss begins is a key indicator of the material's thermal stability under the tested conditions. researchgate.net

Oxidation/Reduction Behavior: By running the experiment in different atmospheres (e.g., air, N2, H2), TGA can be used to study the oxidation or reduction of the material. A mass gain in an oxidizing atmosphere (like air) typically indicates the uptake of oxygen. youtube.com

For instance, TGA studies on cobalt(II) acetate (B1210297) tetrahydrate show distinct mass loss steps corresponding to dehydration followed by the decomposition of the anhydrous acetate to form cobalt oxides. mdpi.comrsc.org The final product depends on the atmosphere; CoO may form under nitrogen, while Co3O4 forms in air. mdpi.com In a mixed Co-Sc precursor compound, TGA could be used to determine the precise temperature required for its conversion into a target mixed oxide phase, while also providing information on the stability of the final oxide product at higher temperatures. researchgate.net

Table 3: Information Obtainable from DSC and TGA for Co-Sc Materials.
TechniquePrimary MeasurementKey Information DerivedExample Application for Co-Sc Materials
DSCHeat Flow (Endothermic/Exothermic)Melting/Solidification Temps, Phase Transition Temps, Enthalpy (ΔH), Heat Capacity (Cp)Determining the melting point of a Co-Sc alloy; Measuring the enthalpy of a solid-state phase transformation.
TGAMass Change (Loss/Gain)Decomposition Temps, Thermal Stability, Composition, Oxidation/Reduction BehaviorStudying the decomposition of a Co-Sc coordination compound to form a mixed oxide; Assessing the oxidation resistance of a Co-Sc alloy in air.

Advanced Electrochemical Characterization Techniques

In-situ Electrochemical Impedance Spectroscopy (EIS)

In-situ Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrochemical properties of materials and their interfaces. youtube.com It functions by applying a small amplitude AC potential (or current) signal to an electrode over a wide range of frequencies and measuring the resulting current (or potential) response. youtube.com By analyzing the complex impedance (Z* = Z' - jZ''), detailed information about the kinetics of electrochemical reactions, mass transport phenomena, and the properties of interfaces can be obtained in real-time during an electrochemical process. researchgate.net

When applied to cobalt-scandium materials, particularly if they are intended for use as electrodes, catalysts, or protective coatings, in-situ EIS can provide critical insights. The data is typically visualized in a Nyquist plot, where the negative imaginary part of the impedance (-Z'') is plotted against the real part (Z'). The shape of this plot can be modeled using an equivalent electrical circuit (EEC), where elements like resistors (R), capacitors (C), and constant phase elements (CPE) represent distinct physical and chemical processes occurring at the electrode-electrolyte interface. gamry.com

Key parameters that can be extracted from EIS analysis of a Co-Sc material include:

Solution Resistance (Rs): The high-frequency intercept with the real axis, representing the resistance of the electrolyte.

Charge Transfer Resistance (Rct): The diameter of a semicircle in the Nyquist plot, which is inversely proportional to the rate of the electrochemical reaction at the electrode surface. A smaller Rct indicates faster kinetics. acs.org

Double-Layer Capacitance (Cdl): Related to the charge separation at the electrode-electrolyte interface. It is often modeled by a CPE to account for surface roughness and inhomogeneities.

Diffusion Impedance (Warburg Element, W): Appears as a 45° line at low frequencies and indicates that the reaction rate is limited by the diffusion of species to or from the electrode surface.

For example, in-situ EIS could be used to monitor the formation and evolution of a solid-electrolyte interphase (SEI) on a Co-Sc anode in a battery. researchgate.net Changes in the Rct and Cdl values during cycling could reveal information about the stability and ionic conductivity of this interphase. Similarly, for a Co-Sc catalyst for an oxygen evolution reaction, a low Rct value would be indicative of high catalytic activity. researchgate.net

Table 4: Common Elements in an Equivalent Electrical Circuit (EEC) for EIS Analysis. metrohm.comgamry.com
ElementSymbolPhysical/Electrochemical Process Represented
ResistorRResistance to charge flow (e.g., electrolyte resistance, charge transfer resistance).
CapacitorCCharge storage at an interface (e.g., electrochemical double-layer).
Constant Phase ElementCPEA non-ideal capacitor, used to model imperfect interfaces (e.g., due to surface roughness or non-uniform reactions).
Warburg ElementWImpedance due to mass transport limitations (diffusion).

Operando Spectroscopy (e.g., operando XPS, Raman)

Operando spectroscopy provides the unique capability to analyze the physicochemical properties of materials under actual reaction conditions, bridging the gap between ex-situ characterization and real-world performance. For cobalt-scandium materials, particularly in catalytic applications, these techniques are invaluable for elucidating reaction mechanisms, identifying active species, and understanding deactivation pathways. By monitoring the material's surface and structural changes in real-time, researchers can establish direct structure-activity relationships. rsc.orgrsc.org

Operando X-ray Photoelectron Spectroscopy (XPS)

Operando XPS, especially in its near-ambient pressure (NAP-XPS) variant, is a powerful surface-sensitive technique used to probe the elemental composition and chemical states of the top few nanometers of a material as it interacts with gases or liquids under reaction conditions. mdpi.commpg.de For a bimetallic cobalt-scandium catalyst, operando XPS can track the dynamic changes in the oxidation states of both cobalt and scandium, which are often linked to the catalytic cycle. nih.govmpg.de

Detailed Research Findings:

In a hypothetical scenario where a cobalt-scandium oxide catalyst is used for CO oxidation, operando NAP-XPS can be employed to monitor the Co 2p and Sc 2p core level spectra at various temperatures and reactant gas compositions. researchgate.net Under oxidizing conditions, cobalt is typically present in a mixed Co²⁺/Co³⁺ state, characteristic of Co₃O₄, while scandium exists as Sc³⁺ in Sc₂O₃. aip.orgxpsfitting.com

As a reactive gas mixture (e.g., CO and O₂) is introduced and the temperature is increased, changes in the spectral features can be observed. For instance, exposure to a CO-rich atmosphere at elevated temperatures may lead to the partial reduction of cobalt species. This reduction can be tracked by a shift in the Co 2p₃/₂ binding energy and changes in its characteristic satellite peaks. researchgate.netscispace.com Concurrently, the Sc 2p spectrum would be monitored for any changes, although scandium's +3 oxidation state is generally highly stable. The O 1s spectrum is also crucial, as it reveals changes in lattice oxygen and the formation of surface species like carbonates or hydroxyl groups. nih.gov

These real-time observations allow for the direct correlation of specific surface oxidation states with catalytic activity. For example, a higher concentration of Co²⁺ at the surface under reaction conditions might be linked to the creation of oxygen vacancies, which are often proposed as active sites in Mars-van Krevelen-type mechanisms. nih.govresearchgate.net

Table 1: Hypothetical Operando NAP-XPS Data for a Co-Sc Oxide Catalyst during CO Oxidation
ConditionTemperature (°C)Gas EnvironmentCo 2p₃/₂ Main Peak (eV)Dominant Co SpeciesSc 2p₃/₂ Peak (eV)Dominant Sc SpeciesO 1s Peaks (eV)
Initial25UHV780.1Co²⁺, Co³⁺402.2Sc³⁺529.8 (Lattice O)
Operando200CO + O₂ (1:2)780.3Co³⁺ > Co²⁺402.2Sc³⁺529.9 (Lattice O), 531.5 (Carbonate)
Operando300CO + O₂ (1:2)780.8Co²⁺ ≈ Co³⁺402.3Sc³⁺530.1 (Lattice O), 531.8 (Carbonate)
Operando300CO only781.5Co²⁺ > Co³⁺402.3Sc³⁺530.5 (Lattice O)

Operando Raman Spectroscopy

Operando Raman spectroscopy is a vibrational technique that provides molecular-level information about the structure of a material, its phase, and the nature of adsorbed species during a reaction. rsc.orgornl.gov It is highly sensitive to the vibrations of metal-oxygen bonds in oxide materials and can be used in various environments, including liquids and high-pressure gases, making it ideal for studying catalysts and battery materials in action. frontiersin.orgaip.org

Detailed Research Findings:

For a mixed cobalt-scandium oxide material, operando Raman spectroscopy can distinguish between the vibrational modes associated with cobalt oxide and scandium oxide phases. Crystalline Co₃O₄, for example, exhibits characteristic Raman bands, with the most intense peak typically around 680-690 cm⁻¹. iaea.orgresearchgate.net Scandium oxide (Sc₂O₃) also has its own distinct Raman fingerprint. researchgate.netresearchgate.net

During an electrochemical process, such as the oxygen evolution reaction (OER) in an aqueous electrolyte, operando Raman can track potential-dependent changes in the material. fu-berlin.desemanticscholar.org As the applied potential is increased, shifts in the position and intensity of the Raman bands corresponding to Co-O vibrations can indicate changes in the oxidation state of cobalt. For example, the transformation of Co²⁺ to Co³⁺ or Co⁴⁺ species within the oxide lattice alters the bond lengths and strengths of the Co-O bonds, which is reflected in the Raman spectrum. aip.org

The technique can also identify the formation of intermediate species, such as cobalt oxyhydroxide (CoOOH), which is often implicated as an active phase in OER catalysis. iaea.org The appearance of new Raman bands during the reaction provides direct evidence for such phase transformations. By correlating these spectral changes with the measured electrochemical current, a detailed mechanistic understanding of how the cobalt-scandium material facilitates the reaction can be developed.

Table 2: Hypothetical Operando Raman Data for a Co-Sc Oxide Electrocatalyst during OER
Applied Potential (V vs. RHE)Observed Raman Peaks (cm⁻¹)AssignmentInterpretation
1.2~385, 480, 610, 685Sc-O modes (Sc₂O₃), Co-O modes (Co₃O₄)Initial state of the catalyst
1.4475, 515, 680Shift in Co-O modes, new peak at 515Formation of CoOOH intermediate
1.6470, 510Disappearance of Co₃O₄ modes, dominance of CoOOHSurface transformation to active phase
1.2 (after reaction)~385, 478, 518, 682Co-O modes (Co₃O₄), residual CoOOHPartial reversion of the surface structure

Theoretical and Computational Investigations of Cobalt Scandium Systems

Density Functional Theory (DFT) and Ab-initio Calculations

Density Functional Theory (DFT) and other ab-initio methods are powerful quantum mechanical tools used to calculate the electronic structure of materials from first principles. These calculations are fundamental to predicting a wide range of properties for Co-Sc systems. By solving the Kohn-Sham equations, DFT can determine the ground-state energy and electron density of a system, which in turn allows for the calculation of bonding behavior, magnetic moments, and phase stability. whiterose.ac.ukajol.info DFT+U, a variant of DFT, is often employed for systems with strong on-site Coulomb interactions, such as those containing transition metals like cobalt, to more accurately describe their electronic and magnetic structures. whiterose.ac.ukajol.info

DFT calculations are crucial for understanding the electronic structure and the nature of chemical bonding in cobalt-scandium compounds. These calculations can reveal the density of states (DOS) and band structure, indicating whether a compound is metallic, semi-metallic, or insulating. For instance, in transition metal compounds, the hybridization of d-orbitals from cobalt with the d-orbitals of scandium and the p-orbitals of other elements dictates the electronic properties. nih.gov

Studies on related scandium compounds show that the bonding character can be investigated by analyzing the electron localization function and charge density distributions. rsc.org The degree of ionic or covalent bonding between cobalt and scandium atoms can be quantified, which is essential for understanding the material's mechanical and thermal properties. The electronic configuration of scandium in its compounds is typically [Ar]3d¹4s², but in a +3 valence state, it has no 3d electrons in the initial state, making the electronic interactions highly dependent on the surrounding ligand field and bonding with atoms like cobalt. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Hypothetical Co-Sc Compound

PropertyCalculated ValueMethod
Lattice Parameter (Å)3.25GGA-PBE
Band Gap (eV)0.0 (Metallic)GGA-PBE
Formation Energy (eV/atom)-0.45GGA-PBE
Charge Transfer (e)Sc → CoBader Analysis

Cobalt is a magnetic element, and its alloys often exhibit interesting magnetic properties. ijera.com DFT calculations can predict the magnetic ground state of Co-Sc compounds, determining whether they are ferromagnetic, antiferromagnetic, or ferrimagnetic. nih.gov By comparing the total energies of different magnetic configurations, the most stable magnetic ordering can be identified. aps.org

These calculations also provide the magnitude of the magnetic moments on the cobalt and scandium atoms. While cobalt atoms typically carry a significant magnetic moment, scandium is non-magnetic in its elemental form but can have a small induced magnetic moment in an alloy due to hybridization with cobalt's 3d orbitals. Theoretical studies on FeCo alloys have shown that the magnetic moment of cobalt can be highly dependent on the local atomic environment. arxiv.org The exchange interaction parameters, which describe the strength and nature of the magnetic coupling between atoms, can also be extracted from DFT calculations, providing a deeper understanding of the magnetic behavior.

Table 2: Predicted Magnetic Properties for a Hypothetical CoSc Intermetallic

Magnetic PropertyPredicted Ground StateCo Magnetic Moment (μB)Sc Magnetic Moment (μB)Calculation Method
Magnetic OrderingFerromagnetic1.65-0.08DFT+U

First-principles calculations are instrumental in constructing the phase diagram of the Co-Sc system. amanote.com By calculating the formation energies of various stoichiometric compounds and solid solutions, the relative stability of different phases can be determined. The convex hull of formation energies helps identify the thermodynamically stable phases at 0 K. Computational methods can predict structural phase transitions that occur under pressure. researchgate.net For example, a compound might transform from a cubic to a hexagonal structure at high pressures, and the transition pressure can be calculated by comparing the enthalpy of the different phases as a function of pressure. This is crucial for materials design and for understanding material behavior in extreme environments.

Cobalt-based materials are known for their catalytic activity in various chemical reactions. nih.govrsc.org DFT calculations can be used to investigate the potential of Co-Sc compounds as catalysts. By simulating the adsorption of reactant molecules on the surface of a Co-Sc catalyst, researchers can identify active sites and determine adsorption energies.

Furthermore, DFT can be used to map out the entire reaction pathway, identifying transition states and calculating activation barriers. rsc.org This provides a detailed, step-by-step understanding of the catalytic mechanism. For instance, in C-H bond activation, theoretical calculations can distinguish between different possible mechanisms, such as concerted metalation-deprotonation (CMD) or single electron transfer (SET). rsc.org This knowledge is vital for designing more efficient and selective catalysts. Recent discoveries have shown cobalt-catalyzed methodologies to be an attractive alternative for C-H functionalization. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time evolution of atomic systems, providing insights into the dynamic behavior of Co-Sc materials. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can simulate processes such as diffusion, melting, and structural relaxation. The forces between atoms are typically described by interatomic potentials, which can be derived from ab-initio calculations to ensure accuracy. aps.org MD simulations can be used to calculate transport properties like diffusion coefficients and viscosity, as well as to observe the structural evolution of the material at finite temperatures. For example, simulating the deposition of cobalt atoms onto a scandium surface can reveal details about interface formation and intermixing. aps.org

Monte Carlo Simulations for Statistical Thermodynamics

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. wikipedia.org In the context of Co-Sc systems, MC simulations are particularly useful for studying thermodynamic properties and phase equilibria. aps.orgarxiv.org By combining MC methods with an energy model (often derived from DFT calculations), it is possible to simulate the arrangement of atoms on a crystal lattice and calculate thermodynamic quantities like free energy, entropy, and specific heat. arxiv.org MC simulations are especially powerful for studying order-disorder transitions in alloys and for constructing temperature-composition phase diagrams, providing a more complete picture of phase stability than is possible with 0 K DFT calculations alone. nih.gov

CALPHAD Approach for Phase Diagram Construction

The Calculation of Phase Diagrams (CALPHAD) method is a powerful computational approach used to predict and construct phase diagrams of multicomponent material systems. thermocalc.comnih.gov This phenomenological method relies on modeling the Gibbs free energy of individual phases as a function of composition, temperature, and pressure. thermocalc.comonera.fr By assessing and optimizing thermodynamic data from experimental studies and first-principles calculations, the CALPHAD approach enables the extrapolation of binary and ternary system data to higher-order, more complex alloys, significantly accelerating materials design and process optimization. nih.govfraunhofer.de

In the context of the cobalt-scandium (Co-Sc) binary system, the CALPHAD method has been employed to perform a thermodynamic assessment and optimize the parameters for describing its phase equilibria. researchgate.net The Gibbs free energies of the solution phases (liquid, body-centered cubic, face-centered cubic, and hexagonal close-packed) are described using the subregular solution model, with the excess Gibbs energy expressed by the Redlich-Kister polynomial. researchgate.netmdpi.com

For the intermetallic compounds present in the Co-Sc system, a sublattice model is used to describe their Gibbs free energy. researchgate.net The thermodynamic parameters for the Co-Sc system are optimized to reproduce available experimental data on the phase diagram and thermodynamic properties. researchgate.net This assessment has identified several key intermetallic compounds in the Co-Sc system. researchgate.net

A thermodynamic evaluation of the Co-Sc binary system was conducted using the CALPHAD method, where Gibbs free energies for various phases were modeled. researchgate.net The intermetallic compounds were described using a sublattice model. researchgate.net

Table 1: Intermetallic Compounds in the Cobalt-Scandium System

Compound
Co₂Sc
CoSc
CoSc₂

This table lists the intermetallic compounds in the Co-Sc system identified during thermodynamic assessment. researchgate.net

Table 2: Thermodynamic Models Used in Co-Sc CALPHAD Assessment

Phase Thermodynamic Model
Liquid, bcc, fcc, hcp Subregular solution model with Redlich-Kister equation

This table outlines the models applied to describe the Gibbs free energy of different phases within the Co-Sc system for phase diagram calculation. researchgate.net

The successful application of the CALPHAD method provides a self-consistent thermodynamic database for the Co-Sc system, which is crucial for the design of more complex alloys containing these elements. nih.govresearchgate.net

Machine Learning and Data-Driven Approaches in Cobalt-Scandium Materials Discovery

For scandium-containing systems, a combination of machine learning and ab initio techniques has been used to explore the configuration space of materials for applications like high-capacity batteries. researchgate.net This demonstrates the utility of data-driven methods in predicting the ground state geometry and assessing the performance of novel scandium compounds. researchgate.net

The general workflow for data-driven discovery in the Co-Sc system and related alloys typically involves:

Data Generation: Creating a database of material properties using high-throughput first-principles calculations (e.g., DFT) or compiling existing experimental data. thermocalc.comspringernature.com

Feature Engineering: Selecting and constructing relevant descriptors (features) based on the elemental properties of cobalt, scandium, and other alloying elements.

Model Training: Employing various ML algorithms—such as artificial neural networks, random forests, or support vector regression—to learn the relationship between the features and the target properties (e.g., phase stability, hardness, thermal stability). mdpi.com

High-Throughput Screening: Using the trained model to predict the properties of a vast number of candidate compositions, identifying the most promising ones for further investigation. drexel.eduspringernature.com

Experimental Validation: Synthesizing and characterizing the top-performing candidates identified by the ML model to confirm their properties. springernature.com

By integrating physics-informed machine learning with multiscale modeling and high-throughput computation, researchers can develop surrogate models for the efficient prediction of fundamental alloy properties across an entire chemical space. drexel.edu This data-driven paradigm significantly narrows down the search for promising candidates, making the discovery of new Cobalt-Scandium materials more efficient and cost-effective. mdpi.comdrexel.edu

Electronic Structure and Bonding in Cobalt Scandium Compounds

Orbital Hybridization and Interatomic Interactions in Cobalt-Scandium Intermetallics

The formation of stable intermetallic compounds in the cobalt-scandium system is a direct consequence of strong interatomic interactions, which are governed by the hybridization of valence orbitals. The primary interaction involves the overlap of the 3d orbitals of cobalt with the 3d orbitals of scandium, along with contributions from the 4s and 4p orbitals of both elements.

In cobalt-scandium intermetallics, the significant spatial overlap between the Co 3d and Sc 3d orbitals leads to the formation of bonding and anti-bonding states. The extent of this hybridization is a key factor in determining the cohesive energy and structural stability of the different phases. Theoretical studies on similar intermetallic systems suggest that the d-d orbital hybridization is the dominant contributor to the cohesive properties. For instance, in Laves phase compounds, the strong hybridization between the transition-metal atoms dictates the bonding character. The analysis of bonding in intermetallics is often supported by computational tools like the Crystal Orbital Hamilton Population (COHP), which partitions the band structure energy into bonding, non-bonding, and anti-bonding contributions, providing a more nuanced understanding of the interactions at play.

The nature of the interatomic interactions in Co-Sc compounds can be further elucidated by considering the electronegativity difference between cobalt (1.88 on the Pauling scale) and scandium (1.36). This difference suggests a degree of charge transfer from the more electropositive scandium to the more electronegative cobalt, leading to an ionic component in the predominantly metallic bonding. This charge transfer contributes to the stability of the compounds and influences their electronic properties.

Table 1: Representative Interatomic Distances and Hybridization Characteristics in Co-Sc Phases Note: The following data is representative and based on typical values for similar intermetallic compounds due to the limited availability of specific experimental data for all Co-Sc phases.

Role of d-Electron Configuration in Scandium and Cobalt

The electronic configurations of scandium ([Ar] 3d¹4s²) and cobalt ([Ar] 3d⁷4s²) are central to the bonding and electronic properties of their compounds. The partially filled d-orbitals of both elements are readily available for bonding, leading to the formation of strong metallic and covalent interactions.

The interaction between the d-electrons of cobalt and scandium leads to a significant redistribution of electronic states. The d-orbitals of cobalt, being more numerous and at a different energy level than those of scandium, play a pivotal role in the density of states near the Fermi level, which in turn governs the electrical and magnetic properties of the compound. The relative populations of the d-orbitals are critical in determining the magnetic anisotropy in cobalt-containing compounds. researchgate.netwikipedia.org

Band Structure Analysis and Density of States in Specific Cobalt-Scandium Phases

The electronic band structure and the density of states (DOS) provide a detailed picture of the electronic properties of materials. For cobalt-scandium compounds, these can be calculated using first-principles methods based on density functional theory (DFT).

CoSc (CsCl-type structure): In the CoSc phase with the CsCl-type (B2) structure, the band structure is expected to show significant dispersion, indicative of strong metallic bonding. The density of states would likely feature prominent peaks corresponding to the Co 3d states, with a smaller contribution from the Sc 3d states. The Fermi level (E_F) is expected to be located in a region of high DOS, primarily of Co 3d character, which is typical for many transition metal intermetallics.

Co₂Sc (Laves phase structure): The Co₂Sc compound crystallizes in a Laves phase structure, which is a topologically close-packed structure. The electronic structure of Laves phases is characterized by a high degree of d-band filling and strong hybridization between the constituent elements. The DOS of Co₂Sc is expected to be dominated by the Co 3d states, with significant hybridization with the Sc 3d states. The Fermi level is likely to fall in a region of high density of states, which can have implications for the magnetic and electronic transport properties of the material. Studies on similar Laves phases have shown that the electronic specific heat coefficient is directly related to the density of states at the Fermi level. wikipedia.org

Table 2: Calculated Electronic Properties of a Representative Co-Sc Phase (Co₂Sc) Note: These values are illustrative and based on typical results from DFT calculations for similar Laves phase intermetallics.

Electron Localization and Delocalization Phenomena

The concepts of electron localization and delocalization are crucial for describing the nature of chemical bonds in materials. In cobalt-scandium intermetallics, a combination of localized and delocalized electronic states exists.

The valence electrons, particularly those originating from the 4s orbitals, are generally delocalized and form a metallic "sea," contributing to the electrical conductivity. The 3d electrons, however, exhibit a more complex behavior. While they participate in metallic bonding through hybridization, they also retain a degree of localization around the atomic cores.

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and quantify the degree of electron localization. researchgate.netscielo.org.mxjussieu.frjussieu.frnih.govwikipedia.org In a metallic system like Co-Sc, the ELF would typically show low values in the interstitial regions, corresponding to delocalized metallic electrons. Higher ELF values would be expected in the vicinity of the atomic cores, representing the core electrons. The regions between Co and Sc atoms would show intermediate ELF values, reflecting the covalent character of the bonding arising from orbital hybridization. An analysis of the ELF can reveal the spatial distribution of bonding pairs and lone pairs, providing a chemically intuitive picture of the bonding.

Influence of Doping and Stoichiometry on Electronic Properties

The electronic properties of cobalt-scandium compounds can be significantly altered by changes in stoichiometry and by the introduction of dopant atoms.

Doping: The introduction of other elements as dopants can be used to tune the electronic properties of cobalt-scandium alloys. Doping can have several effects:

Carrier Concentration: Substituting elements with different numbers of valence electrons can alter the electron count and shift the Fermi level, thereby modifying the density of states at E_F. This can be used to optimize properties such as electrical conductivity and thermoelectric performance.

Lattice Distortion: Dopant atoms with different atomic radii can introduce local strain in the crystal lattice, which can affect the orbital overlap and hybridization, leading to changes in the band structure.

Studies on scandium-doped cobalt ferrites have shown that the introduction of scandium can alter the lattice parameters and the distribution of cations, which in turn affects the magnetic properties. magnetics.or.kr Similarly, doping scandium into other materials has been shown to modify the band structure and impact thermoelectric performance. researchgate.net

Magnetic Phenomena in Cobalt Scandium Systems

Pauli Paramagnetism in Scandium-Cobalt Laves Phases (e.g., ScCo₂)

In metallic systems with a high density of states at the Fermi level, a weak form of magnetism known as Pauli paramagnetism can be observed. This phenomenon arises from the spin of the conduction electrons. When an external magnetic field is applied, it causes a slight imbalance in the number of electrons with spin aligned parallel and anti-parallel to the field, resulting in a small net magnetic moment. Unlike Curie paramagnetism, which is strongly temperature-dependent, Pauli paramagnetism is largely independent of temperature.

Field-Induced Metamagnetic Transitions in Cobalt-Scandium Pseudo-Binary Compounds

A field-induced metamagnetic transition is a dramatic change in the magnetic state of a material upon the application of a critical external magnetic field. This transition often involves a shift from an antiferromagnetic or paramagnetic state to a ferromagnetic-like state. Such transitions are typically observed in materials where different magnetic states have very close free energies.

In the context of cobalt-containing compounds, metamagnetic transitions have been observed in various systems, such as certain linear chain compounds where cobalt ions are weakly coupled antiferromagnetically. For instance, in Li₂CoCl₄, a metamagnetic transition is observed near 16.5 kOe, where the material transitions from an antiferromagnetic state to an intermediate magnetic phase before reaching a field-aligned paramagnetic state at higher fields illinois.eduresearchgate.netansto.gov.auaps.orgarxiv.org. While specific evidence of metamagnetic transitions in cobalt-scandium pseudo-binary compounds is not detailed in the provided search results, the general principles suggest that if such compounds possess competing magnetic interactions, they could be candidates for exhibiting this phenomenon. The application of a strong magnetic field could potentially overcome a weak antiferromagnetic coupling between cobalt moments, forcing them to align ferromagnetically.

Exchange Interactions and Magnetic Coupling Mechanisms

Exchange interaction is a quantum mechanical effect that is the primary origin of cooperative magnetism, such as ferromagnetism and antiferromagnetism. It arises from the interplay between the Pauli exclusion principle and the Coulomb interaction between electrons. The sign and magnitude of the exchange interaction determine whether the magnetic moments of neighboring atoms will align parallel (ferromagnetic) or anti-parallel (antiferromagnetic).

In cobalt-scandium systems, the magnetic coupling is primarily dictated by the interactions involving the 3d electrons of the cobalt atoms. Theoretical studies on the ScCO molecule have provided insight into the nature of these interactions. A Morokuma analysis of the self-consistent field interaction energy for ScCO partitioned the total interaction into several components. This analysis revealed that the dominant interactions are exchange repulsion and electrostatic attraction, with significant contributions from the distortion of the wave function by polarization and charge transfer aip.orgaip.org.

The following table presents the partitioned interaction energy components for the ScCO molecule in its ⁴Σ⁻ state, as calculated from theoretical models.

Interaction ComponentEnergy (kcal/mol)
Electrostatic-16.1
Polarization-1.7
Exchange15.4
Charge-Transfer-15.6
Total Interaction Energy-18.0

Note: These values are from a theoretical study on the ScCO molecule and serve to illustrate the relative contributions of different interaction components. aip.org

Spin-Orbit Coupling Effects on Magnetic Anisotropy

Magnetic anisotropy describes the dependence of a material's magnetic properties on the direction of an applied magnetic field relative to its crystal lattice. The primary microscopic origin of magnetic anisotropy in 3d transition metals like cobalt is the spin-orbit coupling. This relativistic interaction links the spin of an electron to its orbital motion. In a crystalline solid, the orbital motion of the electrons is influenced by the crystal electric field, which in turn couples to the spin orientation via the spin-orbit interaction. Consequently, it requires more energy to magnetize a material along certain crystallographic directions (hard axes) than others (easy axes) wikipedia.org.

Temperature Dependence of Magnetic Susceptibility and Magnetization

The magnetic properties of materials are strongly influenced by temperature. Thermal energy can disrupt the ordered alignment of magnetic moments, leading to a decrease in magnetization as the temperature increases. For a ferromagnetic material, the spontaneous magnetization decreases from its maximum value at absolute zero to zero at the Curie temperature (TC), above which the material becomes paramagnetic wikipedia.org.

The magnetic susceptibility, which is a measure of how much a material becomes magnetized in an applied magnetic field, also shows a characteristic temperature dependence. Above the Curie temperature, the paramagnetic susceptibility of a ferromagnet typically follows the Curie-Weiss law.

For cobalt-scandium compounds that exhibit ferromagnetic ordering, a similar temperature dependence of magnetization and susceptibility is expected. The table below provides a representative illustration of how the saturation magnetization of a hypothetical ferromagnetic cobalt-scandium compound might vary with temperature relative to its Curie temperature.

Temperature (T/TC)Normalized Saturation Magnetization (Ms(T)/Ms(0))
0.01.00
0.20.98
0.40.92
0.60.80
0.80.58
1.00.00

Note: This table presents a generalized trend for a ferromagnetic material and does not represent specific experimental data for a cobalt-scandium compound.

The specific value of the Curie temperature and the exact shape of the magnetization versus temperature curve would depend on the stoichiometry and crystal structure of the particular cobalt-scandium compound.

Thermodynamic Properties and Phase Equilibria of Cobalt Scandium Alloys

Experimental Determination of Mixing Enthalpies (e.g., Calorimetry)

High-temperature calorimetry is a key experimental technique for directly measuring the enthalpy of mixing, which provides insight into the heat absorbed or released during alloy formation. The integral enthalpy of mixing for Co-Sc alloys has been determined at 1850 K using high-temperature isoperibolic calorimetry. The experimental data revealed a strong exothermic reaction, indicating a significant affinity between cobalt and scandium. The minimum integral enthalpy of mixing was observed to be approximately -51.3 ± 2.0 kJ/mol at a composition of around 47 atomic percent scandium.

The partial molar enthalpies of mixing for both cobalt and scandium have also been derived from these calorimetric experiments. At infinite dilution, the partial enthalpy of mixing for scandium in cobalt was found to be -171.6 kJ/mol, and for cobalt in scandium, it was -144.1 kJ/mol. These large negative values further confirm the strong attractive interactions between the two elements in the liquid state.

Modeling of Thermodynamic Properties using Ideal Associated Solution Models

To theoretically describe the thermodynamic behavior of the cobalt-scandium system, the Ideal Associated Solution (IAS) model has been employed. researchgate.netresearchgate.net This model presumes the formation of stable chemical associates in the liquid phase, which exist in equilibrium with the unassociated atoms. For the Co-Sc system, the model has been used to describe the thermodynamic properties by considering the formation of specific associates. The parameters of the IAS model are optimized to fit the experimental data, such as the calorimetrically determined enthalpies of mixing. The successful application of this model suggests that strong chemical short-range ordering is a prominent feature of liquid Co-Sc alloys.

Binary Cobalt-Scandium Phase Diagram Investigations

The cobalt-scandium binary phase diagram illustrates the stable phases and their equilibrium relationships as a function of temperature and composition. amanote.com The system is characterized by the existence of several intermetallic compounds, indicating strong chemical interactions in the solid state as well. The known intermetallic phases in the Co-Sc system include Co₂Sc, CoSc, and others. The congruent melting of some of these compounds at high temperatures is indicative of their significant thermal stability. The phase diagram is a critical tool for designing alloys with specific microstructures and properties.

Ternary Systems Involving Cobalt and Scandium (e.g., Al-Co-Sc, Sc-Co-Ge, Sc-Ni-Ge)

The addition of a third element to the Co-Sc binary system can lead to the formation of ternary alloys with novel crystal structures and properties.

Isothermal Sections and Liquidus Surfaces

The phase equilibria in ternary systems are often represented by isothermal sections and liquidus projections. youtube.comyoutube.comtulane.eduyoutube.comyoutube.com An isothermal section shows the phase relationships at a constant temperature. For example, in the Sc-Co-Ge system, an isothermal section at 870 K has been investigated to determine the phase boundaries between the various binary and ternary compounds. researchgate.net The liquidus surface projection illustrates the primary phase field of solidification for different compositions.

Formation of Ternary Compounds and Their Crystal Structures

Investigations into ternary systems containing cobalt and scandium have led to the discovery of new intermetallic compounds.

Sc-Co-Ge System: A ternary germanide, ScCoGe, has been identified. Its crystal structure was determined to be of the TiNiSi-type.

Sc-Ni-Ge System: The compound ScNiGe is isostructural with ScCoGe, also adopting the TiNiSi-type structure.

Al-Co-Sc System: The formation of ternary phases has also been explored in this system, which is of interest for the development of lightweight, high-strength alloys. nhm.ac.ukscientific.net

The crystal structures of these ternary compounds are often related to known binary structure types.

Stability of Intermetallic Phases at Varying Temperatures and Pressures

The stability of intermetallic phases is dependent on both temperature and pressure. The binary and ternary phase diagrams provide crucial information about the thermal stability of these compounds, including their melting points and decomposition temperatures. The high melting point of a congruently melting compound like Co₂Sc suggests strong atomic bonding and high thermal stability.

The influence of pressure on the phase stability of Co-Sc intermetallics is an area for further investigation. High-pressure studies can reveal potential phase transformations to denser structures and provide a more complete understanding of the thermodynamic stability of these materials under extreme conditions.

Catalytic Applications and Mechanistic Studies Involving Cobalt and Scandium

Cobalt-Catalyzed C-H Activation and Functionalization Reactionsresearchgate.netscispace.comresearchgate.net

The use of cobalt catalysts in C-H activation and functionalization has become an increasingly important area of research due to cobalt's lower cost, lower toxicity, and unique reactivity compared to precious metals like palladium, rhodium, and iridium. researchgate.netscispace.com High-valent cobalt complexes, in particular, have been shown to be effective catalysts for the functionalization of various organic molecules. nih.gov This section will delve into the specifics of regioselectivity and stereoselectivity, the computational elucidation of reaction mechanisms, and the crucial role of ligands and co-catalysts in these transformations.

Regioselectivity and Stereoselectivity in Cobalt-Mediated Transformations

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in synthetic chemistry. In cobalt-catalyzed C-H functionalization, the directing group strategy is a powerful tool to control where the new bond forms on a molecule. For instance, the aminoquinoline group has been successfully used to direct the ortho-functionalization of sp2 C-H bonds with alkenes. chim.it

Recent advancements have also demonstrated highly stereoselective reactions. For example, cobalt-catalyzed C(sp3)–H bond activation has led to the highly stereoselective and regioselective alkenylation of 8-methylquinoline (B175542) with alkynes. semanticscholar.org Furthermore, enantioselective C-H activation has been achieved by merging organic photoredox catalysis with cobalt catalysis, enabling the regio- and stereoselective dual functionalization of indoles with high enantioselectivities of up to 99%. acs.org The development of chiral ligands, such as C₂-symmetric carboxylic acids and salicyl-oxazoline (Salox) ligands, has been instrumental in achieving high levels of enantioselectivity in cobalt-catalyzed C-H functionalization reactions. acs.orgresearchgate.netresearchgate.net

Below is a table summarizing selected examples of regioselective and stereoselective cobalt-catalyzed C-H functionalization reactions.

Reaction TypeSubstrateCoupling PartnerDirecting GroupSelectivityCatalyst System
Alkenylation 8-MethylquinolineAlkynesQuinolineHigh Regio- and StereoselectivityCpCo(III)
Dual Functionalization IndolesAlkenes, Allenes, AlkynesPyrimidineHigh Regio- and Enantioselectivity (up to 99% ee)Cobaltaphotoredox
Amidation FerrocenesDioxazolonesThioamideHigh EnantioselectivityCpCo(III)/MPAA
Annulation BenzamidesAlkenesAmideHigh Enantioselectivity (90-99% ee)Cobalt/Salox

Computational Elucidation of Reaction Mechanisms and Energy Landscapesrsc.orgrsc.orgnih.gov

Computational studies, primarily using density functional theory (DFT), have been indispensable in understanding the intricate mechanisms of cobalt-catalyzed C-H activation. rsc.orgnih.gov These studies provide insights into reaction pathways, transition states, and the origins of selectivity that are often difficult to obtain through experimental means alone. rsc.orgresearchgate.net

A common mechanistic pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved with the assistance of a ligand. rsc.orgrsc.org For example, in the cobalt-catalyzed C-H iodination of aromatic amides, calculations have shown that the C-H activation proceeds through a singlet state CMD pathway via an agostic intermediate. rsc.org Similarly, computational studies on the cobalt-catalyzed C-H functionalization of arylphosphinamides revealed a stepwise pathway involving N-H and C-H activation, followed by alkyne insertion and reductive elimination. rsc.org

DFT calculations have also been crucial in elucidating the role of different spin states of cobalt in C-H activation. It has been shown that multi-state reactivity involving three spin states can operate for C(sp²)–H and C(sp³)–H activations with non-Cp-Co(III) type catalysts. researchgate.net Furthermore, computational models have helped to rationalize the regioselectivity in reactions such as the ligand-controlled functionalization of aldehydes with enynes, where steric effects of diphosphine ligands were found to be the dominant factor. nih.gov

Role of Ligands and Co-Catalysts in Cobalt Catalysis

In some systems, a co-catalyst is essential for the reaction to proceed. For example, in the aminoquinoline-directed ortho-functionalization of sp2 C-H bonds with alkenes, Mn(OAc)₂ acts as a co-catalyst with oxygen from the air as a co-oxidant. chim.it In other cases, ligands can promote the transformation. Picolinic acid, for instance, has been used as a ligand to facilitate the cobaltaelectro-catalyzed dehydrogenative [4+2] annulation of arylphosphinamides with alkynes. researchgate.net The design and development of new ligand scaffolds, such as salicyl-oxazoline (Salox) and chiral phosphoric acid-based hybrid systems, continue to expand the scope and utility of cobalt-catalyzed enantioselective C-H functionalization. rsc.orgacs.org

Scandium-Catalyzed Reactionsmdpi.comresearchgate.netdntb.gov.ua

Scandium, a rare-earth metal, has emerged as a unique and powerful catalyst in organic synthesis. scispace.com Scandium(III) triflate (Sc(OTf)₃) is a particularly noteworthy catalyst due to its high Lewis acidity, water stability, and reusability, making it an environmentally benign option. researchgate.netdntb.gov.uaresearchgate.net Chiral scandium complexes have been extensively utilized in asymmetric synthesis to promote a wide variety of enantioselective transformations. mdpi.comresearchgate.netresearchgate.net

Enantioselective Catalysis with Scandium Complexes

Chiral scandium complexes, often generated in situ from a scandium salt like Sc(OTf)₃ and a chiral ligand, are highly effective in promoting a diverse array of enantioselective reactions. mdpi.comresearchgate.net These reactions include cycloadditions, domino reactions, and Michael additions, often affording products with high yields and excellent enantioselectivities. mdpi.com

One prominent class of ligands used in scandium catalysis is the N,N'-dioxide ligands, which have been successfully applied in various transformations. For instance, a chiral scandium complex with an N,N'-dioxide ligand catalyzed the domino ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce benzimidazole (B57391) derivatives with enantioselectivities ranging from 80-97% ee. mdpi.com Similarly, these ligands have been used in enantioselective [3+2] cycloadditions and Michael additions. mdpi.com

Pybox ligands are another important class of chiral ligands for scandium-catalyzed reactions. A chiral scandium-pybox complex was developed for an enantioselective domino imine formation/intramolecular amination reaction, yielding chiral 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides with enantioselectivities up to 93% ee. mdpi.com

The table below highlights several examples of enantioselective reactions catalyzed by scandium complexes.

Reaction TypeSubstrate 1Substrate 2Ligand TypeEnantioselectivity (ee)Diastereoselectivity (de)
[3+3] Annulation Aryl cyclopropyl ketonesMercaptoacetaldehydeN,N'-Dioxide89-99%78 ≥ 90%
Domino Ring-Opening/Cyclization Cyclopropyl ketonesAryl 1,2-diaminesN,N'-Dioxide80-97%-
Domino Michael/Aldol EnonesPyrazolonesN,N'-Dioxide--
[3+2] Cycloaddition DiazoestersExocyclic enonesN,N'-Dioxide6-98%72 ≥ 90%
Michael Addition MalonatesEnynesN,N'-Dioxide--
Domino Imine Formation/Amination Aldehydes2-AminobenzenesulfonamidePybox36-93%-
Friedel-Crafts Alkylation Indolesortho-Quinone methidesN,N'-Dioxide90-97%82 ≥ 90%

β-C(sp3)-H Activation and Transformation

While C(sp²)-H activation is more common, the selective functionalization of unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. Scandium catalysts have shown promise in this area, particularly in the activation of β-C(sp³)-H bonds.

A notable example is the regio- and diastereoselective [3+2] annulation of aliphatic aldimines with alkenes, which proceeds via the activation of an unactivated β-C(sp³)-H bond by a half-sandwich scandium catalyst. nih.gov This method provides an atom-efficient route to synthesize multi-substituted aminocyclopentane derivatives. The regioselectivity of the reaction is dependent on the alkene substrate; styrenes undergo a 2,1-insertion to yield 5-aryl-trans-substituted products, while aliphatic alkenes undergo a 1,2-insertion to give 4-alkyl-trans-substituted products. nih.gov

Computational studies using DFT have been employed to understand the mechanism and the origin of selectivity in these reactions. For the [3+2] annulation of an aldimine with alkenes, the mechanism was found to involve the generation of an active species, C(sp³)-H activation, alkene insertion, ring-closure, and protonation. bohrium.com The alkene insertion step was identified as the determining factor for both regio- and diastereoselectivity. bohrium.com These computational insights are valuable for the rational design of more efficient and selective scandium-based catalytic systems for C-H functionalization.

Synergistic Effects in Mixed Cobalt-Scandium Catalytic Systems

The combination of cobalt and scandium in catalytic systems can lead to synergistic effects that enhance performance beyond that of the individual components. This synergy often arises from modifications in the electronic structure, morphology, and charge transfer capabilities of the catalyst. Scandium, when introduced as a dopant into cobalt-based materials, can influence the crystal structure and stability of the catalyst, which in turn affects its activity and durability. acs.orgacs.org For instance, doping has been shown to be a key strategy in stabilizing specific crystalline phases of cobalt oxides that are more favorable for electrocatalysis. acs.org

One notable example is the use of scandium-doped cobalt telluride supported on carbon nanotubes (Sc@CoTe/CNT). researchgate.netnih.gov In this system, the introduction of scandium is critical for improving the charge transfer across the catalyst-electrolyte interface, a crucial factor in electrocatalytic reactions. researchgate.netnih.gov This enhancement is a clear demonstration of the synergistic interplay between cobalt and scandium, where scandium modulates the electronic properties of the cobalt-based catalyst to boost its efficiency.

Furthermore, the presence of scandium can contribute to the creation of more active sites and improve the intrinsic activity of the cobalt centers. In nickel-cobalt (B8461503) ferrites, the inclusion of scandium cations within the spinel structure has been linked to enhanced catalytic activity, attributed to smaller crystallite sizes and larger specific surface areas. researchgate.net While not a direct cobalt-scandium system, this highlights the principle that scandium can act as a structural and electronic promoter in cobalt-containing catalysts.

The synergistic effects between cobalt and scandium are particularly evident in electrocatalytic applications such as water and urea (B33335) splitting. The development of efficient and cost-effective electrocatalysts is essential for producing green hydrogen through the electrolysis of water, which consists of the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.netnih.gov

A key area where cobalt-scandium synergy has been demonstrated is in urea splitting, which can be a more energy-efficient route to hydrogen production than conventional water splitting by replacing the sluggish OER with the urea oxidation reaction (UOR). researchgate.netnih.gov A tri-functional scandium-cobalt electrocatalyst, specifically scandium-doped cobalt telluride on carbon nanotubes (Sc@CoTe/CNT), has shown high performance for HER, OER, and UOR. researchgate.netnih.gov

Table 1: Electrocatalytic Performance of Sc@CoTe/CNT and CoTe/CNT Catalysts

CatalystReactionRequired Potential at 10 mA cm⁻² (V)
Sc@CoTe/CNTOverall Water Splitting1.49
CoTe/CNTOverall Water Splitting1.54
Sc@CoTe/CNTOverall Urea Splitting1.29
CoTe/CNTOverall Urea Splitting1.48

Data sourced from research on tri-functional scandium-cobalt electrocatalysts. researchgate.netnih.gov

In the context of the oxygen evolution reaction, scandium doping has also been investigated in strontium cobalt oxide (SrCoO₃-δ) perovskites. acs.orgacs.org While iron as a dopant was found to decrease the OER overpotential, scandium doping did not show a significant change in overpotential. acs.org However, both dopants were crucial in modifying the crystal structure of the oxide, which is a key factor in its stability and performance. acs.org

Regarding the electrocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a valuable biomass-derived platform chemical, there is a notable lack of specific research on mixed cobalt-scandium systems. While cobalt-based catalysts are extensively studied for this reaction, the synergistic role of scandium in this particular application remains an area for future investigation.

The design of multifunctional electrocatalysts, particularly those incorporating cobalt and scandium, is guided by several key principles aimed at optimizing activity, selectivity, and stability for various electrochemical reactions. A primary strategy involves tuning the electronic structure of the active sites. The introduction of a second metal, such as scandium into a cobalt-based catalyst, can modulate the d-band center of the cobalt atoms, which is a critical parameter in determining the adsorption energies of reaction intermediates in processes like the HER and OER. researchgate.net

Another important design principle is the engineering of the catalyst's morphology and structure to maximize the number of accessible active sites. This can be achieved through the synthesis of nanostructured materials with high surface areas, such as the use of carbon nanotubes as a support for the Sc@CoTe catalyst, which also enhances electrical conductivity. researchgate.netnih.gov The creation of hierarchical and porous structures is a common strategy to facilitate mass transport and expose more active centers. nih.gov

Synergistic coupling between different components of the catalyst is also a fundamental design consideration. In bimetallic systems, the interface between the two metals can exhibit unique catalytic properties. nih.gov For cobalt-scandium systems, the synergy arises from scandium's ability to facilitate charge transfer and potentially stabilize more active cobalt species. researchgate.netnih.gov The choice of support material is also crucial, as it can strongly interact with the metal nanoparticles and influence their catalytic performance. mdpi.com

Finally, achieving stability under harsh operating conditions is a critical aspect of electrocatalyst design. The incorporation of scandium into cobalt oxides has been shown to enhance the structural stability of the material, which is vital for long-term performance in applications like water splitting. acs.orgacs.org Therefore, a successful design of multifunctional cobalt-scandium electrocatalysts would involve a holistic approach that considers the electronic, structural, and synergistic effects to create a highly active, selective, and robust catalytic system.

Strategic Resource and Environmental Research of Scandium and Cobalt Interplay

Geochemistry of Scandium and Cobalt in Mineral Systems

Scandium and cobalt are strategic metals often found together in various mineral systems, particularly in mafic and ultramafic rocks and their weathered products, laterites. uq.edu.augoldschmidt.info Scandium's geochemical behavior is largely governed by its ionic radius and charge, which allows it to substitute for other trivalent ions like aluminum (Al³⁺) and iron (Fe³⁺) in the crystal lattices of common rock-forming minerals such as pyroxenes, amphiboles, and garnets. researchgate.netnhm.ac.ukresearchgate.net Consequently, scandium is widely dispersed in the Earth's crust at low concentrations and rarely forms its own distinct minerals. researchgate.netmdpi.com Cobalt, a transition metal, primarily substitutes for divalent iron (Fe²⁺) and magnesium (Mg²⁺) in ferromagnesian minerals. The interplay between these two elements is prominent in geological environments where these host minerals are concentrated.

Scandium and Cobalt Partitioning in Crystalline Phases (e.g., Ultramafic Nodules)

The distribution, or partitioning, of scandium and cobalt among different coexisting minerals in crystalline rocks provides insights into geological processes like partial melting and fractional crystallization. researchgate.netusgs.gov Studies on ultramafic nodules, which are fragments of the Earth's mantle brought to the surface by volcanic activity, reveal that the fractionation of cobalt and scandium between minerals like garnets, olivines, clinopyroxenes, and orthopyroxenes is not constant. usgs.gov A key research finding is that this partitioning is strongly dependent on the iron content of the minerals. researchgate.netusgs.gov

This dependency implies that as the composition of a magma changes, the way scandium and cobalt are incorporated into solidifying crystals also changes. researchgate.net For instance, scandium is considered a compatible element in mafic silicates like pyroxene and amphibole during the solidification of magma. researchgate.net Fractional crystallization processes can, therefore, lead to the formation of scandium-rich cumulates. umd.edu Understanding this partitioning behavior is crucial for developing accurate petrogenetic models that describe geochemical trends and for identifying potential ore-forming environments. usgs.gov

Table 1: Factors Influencing Scandium and Cobalt Partitioning in Crystalline Phases of Ultramafic Nodules
ElementPrimary Host MineralsControlling Factor for PartitioningGeochemical Behavior
Scandium (Sc)Clinopyroxene, Orthopyroxene, Garnet, Amphibole researchgate.netStrongly dependent on Iron (Fe) content of the mineral phase researchgate.netusgs.govCompatible in mafic silicates; substitutes for Al³⁺ and Fe³⁺ researchgate.netnhm.ac.uk
Cobalt (Co)Olivine, Pyroxenes, Garnet researchgate.netusgs.govStrongly dependent on Iron (Fe) content of the mineral phase researchgate.netusgs.govSubstitutes for Fe²⁺ and Mg²⁺ in ferromagnesian minerals

Behavior of Scandium in Lateritic Nickel-Cobalt (B8461503) Ore Deposits

Lateritic nickel-cobalt deposits, formed by the intense weathering of ultramafic rocks in tropical climates, are a significant secondary resource for scandium. rsc.orgga.gov.au During the laterization process, elements are leached and redeposited at different levels of the weathering profile. Scandium, being relatively immobile, tends to become enriched in certain layers. nhm.ac.uk

Research shows that scandium is often associated with iron and aluminum-bearing secondary minerals. researchgate.netmdpi.com Specifically, it is found in goethite, clay minerals, and manganese oxides, where it substitutes for Fe³⁺ and Al³⁺. researchgate.net A strong positive correlation between scandium and aluminum (as Al₂O₃) has been observed in several lateritic deposits, suggesting that aluminum content can be used as a geochemical proxy to estimate scandium concentration and distribution. mdpi.com

Scandium enrichment often occurs in specific zones within the laterite profile. Maximum scandium grades, sometimes exceeding 100 ppm, are frequently found in the yellow limonite horizon, which may be located above the primary nickel and cobalt enrichment zones. ga.gov.aumdpi.com This vertical zonation is a critical factor for consideration during exploration and mine planning to co-recover scandium as a valuable byproduct of nickel and cobalt mining. mdpi.com

Table 2: Scandium Occurrence in Lateritic Nickel-Cobalt Deposits
CharacteristicDescriptionSource
Typical ConcentrationAnomalous grades of 30-60 g/t (ppm); can reach over 100 ppm in enriched zones ga.gov.aumdpi.com ga.gov.aumdpi.com
Host MineralsGoethite, clay minerals, manganese oxides researchgate.net researchgate.net
Geochemical AssociationStrong correlation with Aluminum (Al₂O₃); also associated with Iron (Fe₂O₃) mdpi.com mdpi.com
Enrichment ZoneOften concentrated in the yellow limonite horizon, above the main Ni-Co zone nhm.ac.ukmdpi.com nhm.ac.ukmdpi.com

Sustainable Extraction and Recovery Methodologies from Complex Ores

Hydrometallurgical Processes (e.g., Solvent Extraction, pH-Controlled Precipitation)

Hydrometallurgy is the most common approach for processing lateritic nickel-cobalt ores and recovering scandium as a byproduct. rsc.orgnih.gov The process typically begins with High-Pressure Acid Leaching (HPAL), where sulfuric acid is used to dissolve the metals from the ore into a pregnant leach solution (PLS). mdpi.comresearchgate.net

A critical step in separating scandium from the bulk of nickel and cobalt is pH-controlled precipitation. mdpi.commeab-mx.se Since different metal ions precipitate as hydroxides at different pH levels, careful adjustment of the solution's pH allows for selective separation. A two-step process is often employed:

First Impurity Removal: The pH is raised to around 2.5-3.0 to precipitate the majority of iron (Fe³⁺) and some aluminum (Al³⁺) and chromium (Cr³⁺), while minimizing the loss of scandium, nickel, and cobalt. meab-mx.seresearchgate.net

Scandium Precipitation: The pH is further increased to approximately 4.25-4.75. In this range, scandium precipitates, while most of the nickel and cobalt remain in the solution. meab-mx.se This creates a scandium-enriched solid residue.

This scandium-rich precipitate can then be re-leached, and the resulting solution is further purified using solvent extraction (SX). mdpi.comjournalssystem.com In SX, an organic liquid (the extractant) is used to selectively pull the target metal ion from the aqueous solution. Various extractants have been studied for scandium recovery, with acidic organophosphorus compounds like Di(2-ethylhexyl) phosphoric acid (DEHPA) and basic extractants like Primene JMT showing high extraction efficiencies. journalssystem.com

Table 3: Comparison of Reagents for pH-Controlled Scandium Precipitation mdpi.comresearchgate.net
Precipitation AgentAdvantageConsideration
Magnesium Oxide (MgO)Produces a precipitate with higher scandium content and minimum mass, making further processing more viable mdpi.comresearchgate.netCost and availability of the reagent.
Sodium Carbonate (Na₂CO₃)Also advantageous for obtaining a high-grade scandium precipitate with minimum mass mdpi.comresearchgate.netMay introduce sodium ions into the circuit.
Calcium Carbonate (CaCO₃)Lower cost and widely available.Results in a larger mass of precipitate, which can make subsequent processing less efficient mdpi.comresearchgate.net
Sodium Hydroxide (NaOH)Effective for pH control.Higher cost and handling considerations.

Selective Scandium Ion Capture through Coordination Templating

A promising and highly selective method for scandium recovery involves the use of Covalent Organic Frameworks (COFs). escholarship.orgnih.govosti.gov COFs are porous, crystalline polymers with a highly ordered structure that can be designed at the atomic level. nih.gov

For scandium capture, these frameworks are synthesized with specific chelating sites that have a high affinity for the scandium ion (Sc³⁺). nih.gov One innovative approach is "coordination templating" or "metal-imprinting." escholarship.orgnih.govresearchgate.net In this method, a COF is first synthesized with scandium ions incorporated into its structure. The scandium is then removed, leaving behind perfectly shaped cavities, or "templates," that are highly selective for recapturing Sc³⁺ ions. nih.govosti.govresearchgate.net

These metal-imprinted COFs demonstrate exceptional performance, exhibiting a high affinity and capacity for scandium even in highly acidic solutions and in the presence of high concentrations of competing metal ions like iron (Fe³⁺) and lanthanum (La³⁺). escholarship.orgnih.govosti.gov The selectivity of these materials for scandium surpasses that of existing adsorbents, representing a significant advancement for developing more efficient and targeted metal recovery systems. escholarship.orgresearchgate.net

Life Cycle Assessment Models for Environmental and Economic Sustainability

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing ("gate"). mq.edu.augig.eu For scandium and cobalt, an LCA provides a valuable tool to quantify the environmental footprint of their extraction and refining processes and to identify areas for improvement. uwa.edu.aumq.edu.au

The LCA for cobalt extraction, for example, considers various impact categories, including global warming potential, ozone depletion, water use, land use, and human toxicity. gig.euresearchgate.net Research indicates that the most significant environmental impacts often stem from energy consumption, particularly the electricity used for processes like leaching, smelting, and electrowinning. mq.edu.au The blasting operations during mining also contribute significantly to emissions. gig.eu

By developing detailed LCA models, mining operations can:

Identify the main sources of environmental impact within their process flowsheets. mq.edu.au

Compare the sustainability of different extraction technologies. mq.edu.au

Improve environmental, social, and governance (ESG) performance. uwa.edu.au

Explore options for recycling or repurposing waste materials. uwa.edu.au

These models are essential for guiding the development of more sustainable mining practices and ensuring the long-term viability of supplying strategic metals like scandium and cobalt. uq.edu.au

Table 4: Key Impact Categories in Life Cycle Assessment for Cobalt Extraction gig.euresearchgate.net
Impact CategoryDescriptionPrimary Contributors in Mining/Extraction
Global WarmingContribution to climate change, measured in CO₂ equivalents.Electricity consumption (from fossil fuels), fuel for machinery, blasting. gig.eumq.edu.au
EutrophicationEnrichment of water bodies with nutrients, leading to algal blooms and oxygen depletion.Discharge of process water, runoff from waste rock and tailings. gig.eu
Water UseConsumption of fresh water resources.Leaching, electrowinning, dust suppression. gig.eu
Land UseOccupation and transformation of land for mining activities.Open-pit mines, waste rock dumps, tailings storage facilities. gig.eu
Human ToxicityPotential harm to human health from toxic substance releases.Emissions from smelting, leaching reagents, heavy metals in dust. gig.eu
Fossil Fuels / Energy DemandDepletion of non-renewable energy resources.Electricity generation, operation of heavy machinery. mq.edu.augig.eu

By-Product Recovery and Valorization of Scandium in Industrial Processes

Scandium is rarely found in economically exploitable primary deposits and is typically dispersed in low concentrations in various ores. Consequently, its production is predominantly as a by-product from the processing of other metals. nih.gove3s-conferences.org Industrial residues, slags, tailings, and waste liquors from the processing of ores such as aluminum, nickel, titanium, uranium, and rare earth elements are often enriched with scandium, making them significant secondary sources for its recovery. nih.govmdpi.com The valorization of these industrial by-products not only provides a crucial supply of scandium but also addresses waste management challenges, contributing to a more circular economy.

Hydrometallurgical processes are the most common methods for recovering scandium from these secondary sources. nih.gov These processes typically involve leaching, where an acid is used to dissolve the scandium from the solid waste material into an aqueous solution. icsoba.org This is followed by separation and purification steps such as solvent extraction (SX) or ion exchange (IX) to isolate the scandium from other metals in the leachate. nih.govnih.gov

One of the most promising sources for scandium recovery is bauxite residue, also known as red mud, which is a major by-product of the alumina industry. icsoba.orgnih.gov During the Bayer process for alumina production, over 98% of the scandium present in the bauxite ore becomes concentrated in the red mud. icsoba.org Research has demonstrated various methods to extract scandium from this residue. For instance, direct acid leaching using sulfuric acid has been piloted to extract scandium from Greek bauxite residue. mdpi.com Another approach involves sulfation-roasting-leaching, which has been shown to recover scandium from Jamaican bauxite residue with high efficiency. acs.org

Nickel laterite ores represent another significant secondary resource for scandium. rsc.org During the hydrometallurgical processing of these ores for nickel and cobalt, scandium can be enriched in the waste streams. rsc.orgrsc.org Studies have focused on developing selective extraction processes, such as pH-controlled precipitation, to separate scandium from the main nickel-cobalt production circuit without disrupting it. criticalresources.org.aumdpi.com This allows for the production of a scandium-enriched intermediate product that can be further refined. mdpi.com

The table below summarizes findings from various studies on scandium recovery from different industrial by-products.

Industrial By-ProductScandium SourceRecovery MethodKey Findings
Bauxite Residue (Red Mud)Alumina ProductionSulfuric Acid Leaching & Selective-Ion RecoveryProduced a 22 wt% Sc concentrate from residue containing 70-100 mg/kg Sc. mdpi.com
Bauxite Residue (Red Mud)Alumina ProductionSulfation-Roasting-LeachingAchieved 75% scandium recovery efficiency. acs.orgacs.org
Bauxite Residue (Red Mud)Alumina ProductionHydrochloric Acid LeachingLeaching efficiency of over 85% was achieved with 6 mol/L HCl. icsoba.org
Nickel Laterite WasteNickel-Cobalt Hydroxide ProductionHydrometallurgy (Leaching & Precipitation)A product containing approximately 14.67% scandium was obtained under optimal conditions. rsc.orgrsc.org
Rare Earth Tailings (Bayan Obo)Rare Earth Element MiningRoasting & Hydrochloric Acid LeachingRecovery efficiency of Sc2O3 reached 97.60%. rsc.org

Environmental Footprint Reduction in Cobalt-Scandium Related Mining and Processing

The mining and processing of both cobalt and scandium present significant environmental challenges. Cobalt extraction, particularly in the Democratic Republic of Congo which holds the majority of the world's reserves, is associated with substantial environmental degradation. nifdarconsulting.comausearthed.com.au These impacts include deforestation, soil erosion, and water pollution from the release of toxic tailings and processing chemicals. nifdarconsulting.comearth.org The process is also energy-intensive, contributing to greenhouse gas emissions. nifdarconsulting.comscrapgators.com

Efforts to reduce the environmental footprint of cobalt and scandium production are focused on several key areas. For cobalt, this includes developing more sustainable mining practices and improving recycling infrastructure for end-of-life products like lithium-ion batteries. earth.orgscrapgators.com Recycling not only reduces the need for new mining but also significantly cuts energy consumption in the supply chain by up to 46%. scrapgators.com

The interplay between cobalt and scandium offers a pathway to mitigate environmental impacts. The Sconi Project in Australia, for example, is designed to produce both cobalt-nickel sulphates for batteries and high-purity scandium oxide from a lateritic ore body. mining-technology.com By co-producing these critical metals, the project aims to maximize resource utilization and value from a single mining operation, thereby distributing the environmental footprint over multiple products.

The table below outlines the primary environmental impacts and corresponding mitigation strategies for cobalt and scandium processing.

MetalProcess StagePrimary Environmental ImpactsMitigation Strategies & Research Directions
Cobalt Mining & ExtractionDeforestation, habitat destruction, soil erosion. nifdarconsulting.comiied.orgProgressive rehabilitation of mined areas; enforcing stricter environmental regulations. ausearthed.com.au
Water pollution from acid mine drainage and toxic tailings. nifdarconsulting.comearth.orgImproved tailings management and water treatment facilities.
Processing & RefiningHigh energy consumption and greenhouse gas emissions. nifdarconsulting.comscrapgators.comTransitioning to renewable energy sources for processing plants; developing less energy-intensive refining methods. ensia.com
End-of-LifeE-waste generation from discarded batteries and electronics. earth.orgPromoting and investing in advanced recycling technologies to recover cobalt from spent batteries. scrapgators.comensia.com
Scandium By-Product LeachingHigh consumption of chemical reagents (e.g., acids). cell.comDeveloping processes that use weaker acids or alternative lixiviants; optimizing leaching conditions to reduce acid consumption. nih.govcell.com
Generation of potentially hazardous wastewater and residues. e3s-conferences.orgNeutralizing and valorizing residual materials (e.g., using leached bauxite residue in cement production). mdpi.com
Separation & PurificationEnergy consumption for processes like roasting and precipitation. wqchen.orgInvestigating lower-energy separation techniques such as advanced solvent extraction and ion exchange resins. nih.gov

Q & A

Q. Advanced: How can researchers optimize synthesis protocols to minimize scandium segregation in cobalt-rich matrices?

Answer:

  • Gradient annealing : Implement multi-stage heating (e.g., 600°C → 900°C) to homogenize Sc distribution, validated via electron probe microanalysis (EPMA) .
  • Additive engineering : Introduce trace elements (e.g., 0.5 wt% Y) to stabilize Sc dispersion. Compare segregation profiles using atom probe tomography (APT) .
  • Computational modeling : Use density functional theory (DFT) to predict Sc diffusion barriers in Co lattices, guiding experimental parameters .

Basic: What characterization techniques are critical for analyzing the structural and electronic properties of cobalt-scandium oxides?

Answer:

  • X-ray absorption spectroscopy (XAS) : Determine oxidation states of Co and Sc at K-edges (Co: ~7709 eV; Sc: ~4492 eV) to identify Co³⁺/Co²⁺ and Sc³⁺ coordination .
  • High-resolution transmission electron microscopy (HRTEM) : Resolve atomic-scale interfaces in Co-Sc oxide heterostructures. Pair with selected-area electron diffraction (SAED) to confirm crystallographic alignment .
  • X-ray photoelectron spectroscopy (XPS) : Quantify surface composition and detect impurity phases (e.g., Sc₂O₃) using Shirley background subtraction .

Q. Advanced: How can researchers resolve contradictions in reported catalytic activities of Co-Sc oxides under varying electrochemical conditions?

Answer:

  • Controlled potential experiments : Systematically vary applied potentials (e.g., 0.1–1.2 V vs. RHE) while monitoring oxygen evolution reaction (OER) currents. Use rotating disk electrode (RDE) setups to eliminate mass transport artifacts .
  • Operando spectroscopy : Deploy Raman or XAS during catalysis to track dynamic changes in active sites. Correlate spectral shifts with activity trends .
  • Statistical meta-analysis : Compare datasets across studies using Cohen’s d to quantify effect sizes of variables like pH or Sc doping levels .

Basic: What geochemical methods are used to quantify scandium and cobalt in laterite deposits?

Answer:

  • Inductively coupled plasma mass spectrometry (ICP-MS) : Analyze trace Sc (detection limit: 0.01 ppm) and Co (0.1 ppm) in acid-digested laterite samples. Normalize using internal standards (e.g., In or Rh) .
  • Portable X-ray fluorescence (pXRF) : Perform rapid field assays for Sc and Co in weathered laterites. Calibrate with certified reference materials (e.g., NIST SRM 2711a) .
  • Sequential extraction : Fractionate Sc/Co into exchangeable, reducible, and residual phases using modified Tessier protocols .

Q. Advanced: How can researchers isolate the individual contributions of cobalt and scandium to redox processes in lateritic systems?

Answer:

  • Isotopic tracing : Use enriched ⁴⁵Sc and ⁵⁹Co isotopes to track mobility during lateritization. Analyze isotopic ratios via multi-collector ICP-MS (MC-ICP-MS) .
  • Synchrotron micro-XANES : Map Sc/Co speciation at micron resolution in laterite thin sections. Correlate spatial distributions with redox potential (Eh) measurements .
  • Geochemical modeling : Apply PHREEQC to simulate Sc/Co leaching under varying pH (2–10) and Eh (-0.5 to +1.2 V) conditions. Validate with column leaching experiments .

Basic: What computational approaches are suitable for predicting the stability of cobalt-scandium intermetallics?

Answer:

  • CALPHAD modeling : Construct phase diagrams using Thermo-Calc with assessed Co-Sc thermodynamic parameters. Validate with experimental DSC data .
  • Molecular dynamics (MD) : Simulate thermal stability (300–1500 K) using embedded atom method (EAM) potentials. Compare predicted lattice expansion with in-situ XRD .

Q. Advanced: How can researchers address discrepancies between predicted and observed mechanical properties of Co-Sc alloys?

Answer:

  • High-throughput nanoindentation : Measure hardness/modulus across grain boundaries and bulk regions. Compare with crystal plasticity finite element models (CPFEM) .
  • Dislocation dynamics : Model Sc’s role in pinning dislocations using ParaDiS software. Correlate with TEM observations of dislocation structures .
  • Machine learning : Train neural networks on alloy databases (e.g., Materials Project) to identify overlooked variables (e.g., vacancy concentrations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.